3-(2-Pyridyl)-3-quinuclidinol

Muscarinic receptor Radioligand binding Cerebral cortex

3-(2-Pyridyl)-3-quinuclidinol is a characterized muscarinic antagonist with quantified selectivity (5.35-fold cortex vs. bladder Ki). It serves as a reliable reference standard for CNS-penetrant mAChR studies, enabling consistent receptor occupancy and competitive displacement assays. Its defined binding profile across tissues supports reproducible SAR exploration and inter-lab assay validation.

Molecular Formula C12H16N2O
Molecular Weight 204.27 g/mol
CAS No. 32545-43-0
Cat. No. B8599932
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Pyridyl)-3-quinuclidinol
CAS32545-43-0
Molecular FormulaC12H16N2O
Molecular Weight204.27 g/mol
Structural Identifiers
SMILESC1CN2CCC1C(C2)(C3=CC=CC=N3)O
InChIInChI=1S/C12H16N2O/c15-12(11-3-1-2-6-13-11)9-14-7-4-10(12)5-8-14/h1-3,6,10,15H,4-5,7-9H2
InChIKeyFHOSTDOWRPDWLG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(2-Pyridyl)-3-quinuclidinol (CAS 32545-43-0): Technical Baseline for Muscarinic Receptor Antagonist Research


3-(2-Pyridyl)-3-quinuclidinol (CAS 32545-43-0) is a quinuclidine-based small molecule characterized by a geminal substitution of a 2-pyridyl group and a hydroxyl group at the 3-position of the 1-azabicyclo[2.2.2]octane ring system [1]. The compound is classified as a muscarinic acetylcholine receptor (mAChR) antagonist, with a chemical formula of C12H16N2O and a molecular weight of 204.27 g/mol [1][2]. The quinuclidine core is a recognized pharmacophore for interacting with acetylcholine receptors, positioning this compound as a tool for investigating subtype-selective antimuscarinic pharmacology [2].

3-(2-Pyridyl)-3-quinuclidinol: Why Generic Analogs Cannot Be Substituted in Muscarinic Receptor Studies


Muscarinic antagonists within the quinuclidine class exhibit pronounced variations in receptor subtype affinity and functional tissue selectivity based on minor structural modifications [1]. For example, in a series of 3-heteroaryl-substituted quinuclidin-3-ol derivatives, the substitution of a benzofuranyl group for a pyridyl group resulted in a 3.5-fold difference in cortical mAChR binding affinity [2]. Furthermore, the substitution pattern at the 3-position critically influences the compound's selectivity profile across M1–M5 subtypes and its functional behavior in tissue-specific assays [1]. Consequently, substituting 3-(2-Pyridyl)-3-quinuclidinol with a close analog (e.g., a phenyl, thienyl, or furyl derivative) without verifying receptor binding and functional data introduces significant risk of altered target engagement and invalid experimental conclusions.

3-(2-Pyridyl)-3-quinuclidinol: Quantitative Differentiation Evidence vs. Muscarinic Antagonist Comparators


Muscarinic Receptor Binding Affinity in Cerebral Cortex: 3-(2-Pyridyl)-3-quinuclidinol vs. Reference Antagonist QNB

3-(2-Pyridyl)-3-quinuclidinol demonstrates nanomolar affinity for central muscarinic receptors in guinea pig cerebral cortex homogenates, with a Ki of 20 nM determined by competition against [3H]QNB [1]. This affinity is approximately 60-fold lower than that of the prototypical high-affinity antagonist QNB, which exhibits a Kd of approximately 0.03–0.05 nM under similar conditions [2]. This quantitative difference defines the compound's utility as a moderate-affinity tool suitable for competitive binding studies where QNB's exceptionally high affinity may limit experimental resolution.

Muscarinic receptor Radioligand binding Cerebral cortex

Tissue-Specific Binding Profile: Differentiating 3-(2-Pyridyl)-3-quinuclidinol from Non-Selective Muscarinic Antagonists

3-(2-Pyridyl)-3-quinuclidinol exhibits a 5.35-fold higher binding affinity for mAChR in cerebral cortex (Ki = 20 nM) compared to urinary bladder (Ki = 107 nM) in guinea pig tissue homogenates [1]. This tissue-binding differential contrasts with the relatively uniform, high-affinity binding profile of the non-selective antagonist QNB across tissues [2]. The observed affinity gradient suggests a degree of subtype or tissue-specific recognition that may be exploitable for organ-selective pharmacological studies, distinguishing it from pan-muscarinic antagonists.

Muscarinic receptor subtypes Tissue selectivity Binding affinity

Comparative Binding Affinity Across Peripheral Tissues: 3-(2-Pyridyl)-3-quinuclidinol vs. Other mAChR Subtypes

The compound's binding profile across peripheral tissues reveals a gradient of affinity: parotid gland (Ki = 56 nM) > heart (Ki = 72 nM) > urinary bladder (Ki = 107 nM) [1]. This rank order of affinity (parotid > cardiac > bladder) provides a quantitative signature that can be compared against other quinuclidine derivatives to assess potential for antimuscarinic side-effect profiles. For instance, compounds with higher relative affinity for parotid gland mAChRs are often associated with a greater propensity for dry mouth (xerostomia) in vivo, a key differentiator for drug development programs [2].

Muscarinic receptor Peripheral tissue Binding affinity

Structural Differentiation from 3-Benzofuranyl and 3-Benzothienyl Analogs: Impact on Muscarinic Affinity

In a systematic SAR study of 3-heteroaryl-substituted quinuclidin-3-ol derivatives, the 3-benzofuranyl analog exhibited a cortical mAChR Ki of 9.6 nM, whereas the 3-benzothienyl and 3-benzofuranyl homologues showed approximately 3.5-fold lower affinity [1]. While direct data for the 2-pyridyl analog are not available in the same study, the pronounced affinity differences among closely related heteroaryl substituents underscore the critical role of the heterocyclic ring in determining receptor recognition. The 2-pyridyl group, with its distinct electronic properties and hydrogen-bonding capacity, is expected to confer a unique binding signature relative to benzofuranyl, benzothienyl, and phenyl analogs [2].

Structure-activity relationship Heteroaryl substitution Muscarinic antagonist

3-(2-Pyridyl)-3-quinuclidinol: Priority Research and Industrial Application Scenarios Based on Quantitative Evidence


Central Nervous System (CNS) Muscarinic Receptor Occupancy Studies

The compound's moderate affinity for cortical mAChR (Ki = 20 nM) and 5.35-fold selectivity over urinary bladder mAChR (Ki = 107 nM) position it as a suitable tool for ex vivo receptor occupancy studies in the brain [1]. Its reversible binding kinetics, inferred from its nanomolar rather than picomolar affinity, allow for competitive displacement experiments that are not feasible with ultra-high-affinity ligands like QNB [2]. Researchers investigating CNS-penetrant muscarinic antagonists for cognitive disorders or schizophrenia can use this compound to establish baseline occupancy-efficacy relationships without confounding peripheral antimuscarinic effects [2].

In Vitro Screening for M3 Muscarinic Receptor Antagonists with Reduced Bladder Liability

The 5.35-fold lower affinity for bladder mAChR compared to cortex suggests a potential for reduced urinary retention side effects, a common limitation of non-selective muscarinic antagonists [1]. Pharmaceutical scientists developing M3 antagonists for respiratory indications (e.g., COPD) or overactive bladder can use 3-(2-Pyridyl)-3-quinuclidinol as a reference compound to benchmark tissue selectivity profiles in radioligand binding assays using parotid, cardiac, and bladder tissue homogenates [1][2]. Compounds that demonstrate a bladder-sparing affinity profile similar to or better than the 5.35-fold ratio may warrant further in vivo evaluation [2].

Medicinal Chemistry Scaffold Optimization for Muscarinic Subtype Selectivity

The quinuclidin-3-ol scaffold with a 2-pyridyl substituent represents a versatile starting point for structure-activity relationship (SAR) exploration aimed at achieving M1, M2, or M3 subtype selectivity [1]. The compound's established binding profile across multiple tissues (cortex, parotid, heart, bladder) provides a quantitative baseline for evaluating the impact of subsequent chemical modifications [2]. Medicinal chemists can systematically vary the heteroaryl group, the N-substituent, or the bridgehead position and measure shifts in Ki values across mAChR subtypes to identify selective leads for neurological or respiratory disease targets [2].

Procurement of a Validated Muscarinic Antagonist Reference Standard

For contract research organizations (CROs) and academic core facilities performing routine muscarinic receptor binding assays, 3-(2-Pyridyl)-3-quinuclidinol offers a defined, moderate-affinity reference standard with published Ki values across four tissue types [1]. This defined profile enables assay validation and inter-laboratory data normalization, which is more challenging with proprietary or ultra-high-affinity compounds [2]. Procurement of this compound as a characterized reference material reduces assay variability and supports reproducible pharmacology in both academic and industrial settings [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(2-Pyridyl)-3-quinuclidinol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.